![molecular formula C14H10N2O3 B2884006 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid CAS No. 38196-05-3](/img/structure/B2884006.png)
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid” is a chemical compound . It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles and their derivatives are known to act as corrosion inhibitors for various metals and alloys .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “this compound”, involves complex chemical reactions . The process involves the use of organic compounds with multiple bonds, compounds containing heteroatoms (such as N, P, S, O), or those possessing certain functional groups such as –NH2, –COOH or –OH . The synthesis of benzoxazole derivatives has been confirmed by IR, 1H/13C-NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various chemical bonds . The structure of the compound has been predicted using quantum theoretical studies .Chemical Reactions Analysis
Benzimidazole derivatives, including “this compound”, exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one . This property makes them effective corrosion inhibitors .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical modification of 2-benzoxazolon-3-yl-acetic acid through esterification with diethylene glycol, triethylene glycol, and polyethylene glycols has resulted in compounds with variable physicochemical properties. These derivatives demonstrate significant utility in various chemical reactions, such as acting as substrates in enzymatic catalysis, offering a method to synthesize new chemical entities with potential biological activities (Mincheva, Stambolieva, & Rashkov, 1994).
Antimicrobial Activity
Research on derivatives of 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid has showcased their antimicrobial efficacy. Certain compounds within this class have shown remarkable antifungal activity against strains such as A. niger, C. Neoformans, and A. fumigatus, highlighting the potential of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid derivatives in developing new antifungal agents (Hunashal, Satyanarayana, & Maddi, 2012).
Catalytic Activities
The synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes from 2-(pyridin-2-yl)acetic acid and their subsequent application in the arylation of (benzo)oxazoles with aryl bromides illustrates the catalytic potential of these compounds. The study suggests that these complexes can be efficient catalysts for chemical transformations, offering a pathway for the synthesis of complex molecules with high precision (Chen & Yang, 2018).
Luminescent Properties
Investigations into the luminescent properties of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its derivatives have unveiled their potential as metal sensors and laser dyes. The compounds exhibit high fluorescence quantum yields and large Stokes shift values, making them suitable for applications in sensing and optical materials (Grummt, Weiss, Birckner, & Beckert, 2007).
Molecular Docking and In Vitro Screening
A series of novel pyridine and fused pyridine derivatives have been prepared, demonstrating their antimicrobial and antioxidant activity. Molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating the potential of these compounds in drug discovery and development for targeting specific proteins (Flefel et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is the plant growth hormone auxin, specifically indole-3-acetic acid . This compound mimics the action of auxin, leading to uncontrolled and disorganized plant growth .
Mode of Action
This compound acts as a synthetic auxin . It mimics the plant growth hormone auxin (indole acetic acid), and when administered at effective doses, it causes uncontrolled and disorganized plant growth that eventually leads to plant death .
Result of Action
The primary result of the action of this compound is the death of the target plant . By mimicking the action of the plant growth hormone auxin, it causes uncontrolled and disorganized growth, which eventually leads to the plant’s death .
Eigenschaften
IUPAC Name |
2-(2-pyridin-2-yl-1,3-benzoxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13(18)8-9-4-5-12-11(7-9)16-14(19-12)10-3-1-2-6-15-10/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOAJLWQAOSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

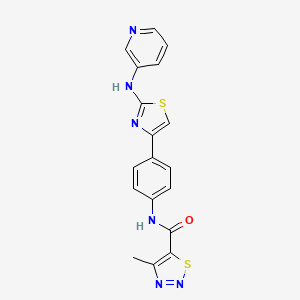
![6-[2-(2-Ethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2883926.png)
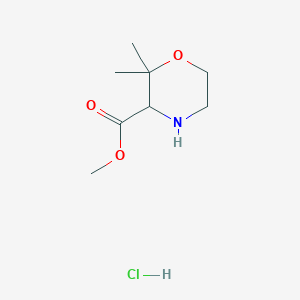
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)
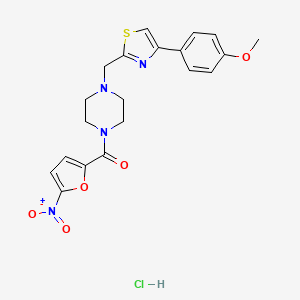
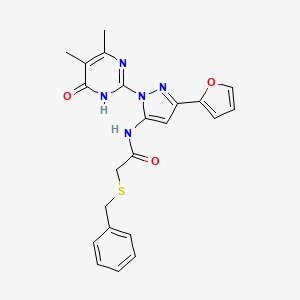

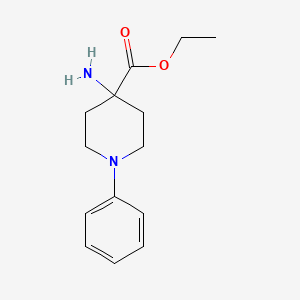
![methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate](/img/structure/B2883937.png)
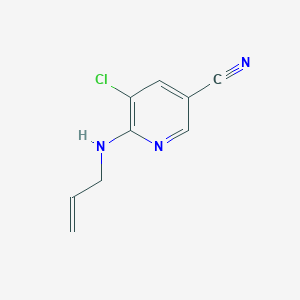
![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)
![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)
![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)
![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)